4-((E)-{[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate
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Overview
Description
4-((E)-{[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a sulfanyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-{[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate typically involves multiple steps:
Formation of the Triazole Ring: The initial step involves the synthesis of the 1,2,4-triazole ring. This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by reaction with hydrazine hydrate.
Introduction of the Fluorophenyl Group: The next step involves the introduction of the 4-fluorophenyl group. This is typically done through a nucleophilic substitution reaction using 4-fluorobenzyl chloride.
Formation of the Imino Group: The imino group is introduced by reacting the intermediate with an appropriate aldehyde under acidic conditions.
Acetylation: Finally, the compound is acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to form the corresponding amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine
In medicinal chemistry, 4-((E)-{[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the triazole ring are key structural features that facilitate binding to these targets. The sulfanyl group may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-((E)-{[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate
- 4-((E)-{[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate
Uniqueness
Compared to similar compounds, 4-((E)-{[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable candidate for further research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C18H15FN4O3S |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
[4-[(E)-[3-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C18H15FN4O3S/c1-11(24)26-15-8-3-12(9-16(15)25-2)10-20-23-17(21-22-18(23)27)13-4-6-14(19)7-5-13/h3-10H,1-2H3,(H,22,27)/b20-10+ |
InChI Key |
LWMRCUPIORNNGU-KEBDBYFISA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
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